molecular formula C21H22N6O B2766090 N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-93-7

N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2766090
CAS RN: 896001-93-7
M. Wt: 374.448
InChI Key: DNCMDKWECCWABH-UHFFFAOYSA-N
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Description

“N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been designed and synthesized as part of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds have been evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .


Synthesis Analysis

The synthesis of these compounds involves the incorporation of the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .


Molecular Structure Analysis

The molecular structure of this compound is based on the structure of reported CDK inhibitors . The structure contains a pyrrolo[3,2-d]pyrimidine-2,4-diamine nucleus .

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar pyrazolo[3,4-d]pyrimidine derivatives has led to advancements in synthesis methodologies, providing insight into the structural characteristics and potential applications of these compounds. For instance, Cobo et al. (2018) reported a concise and efficient synthesis of highly substituted pyrazolo[3,4-d]pyrimidines, showcasing the molecular and supramolecular structures of products and intermediates. This study highlights the electronic polarization within the substituted pyrimidine system and how intermolecular hydrogen bonds play a crucial role in the aggregation of molecules, which could be relevant for the design of materials with specific electronic properties (Cobo et al., 2018).

Heterocyclic Chemistry and Biological Activity

The exploration of heterocyclic compounds like pyrazolo[3,4-d]pyrimidine derivatives extends to their potential biological activities. Gorle et al. (2016) synthesized a series of derivatives to evaluate their larvicidal activity against mosquito larvae, suggesting a potential application in developing safer, more effective insecticides. These findings indicate the versatility of pyrazolo[3,4-d]pyrimidine derivatives in various biological contexts, including pest control (Gorle et al., 2016).

Antifungal Applications

The antifungal effects of related pyrimidin-amine derivatives have also been explored, indicating potential applications in developing new antifungal agents. For example, Jafar et al. (2017) synthesized compounds exhibiting significant antifungal activity against Aspergillus species, highlighting the potential of these compounds in medical and agricultural applications to combat fungal infections (Jafar et al., 2017).

Material Science Applications

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their properties relevant to material sciences, such as thermal stability and fluorescence. Wang et al. (2008) synthesized new polyimides containing pyridine and triphenylamine groups, demonstrating high thermal stability and unique optical properties. These materials could find applications in electronics and photonics, where materials with specific thermal and optical characteristics are required (Wang et al., 2008).

Future Directions

The future directions for this compound could involve further evaluation of its anti-proliferative activities against different types of cancer cells. Additionally, its potential as a CDK6 inhibitor could be explored further for the treatment of cancers and other diseases .

properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-13-9-10-16(14(2)11-13)23-19-15-12-22-27(3)20(15)26-21(25-19)24-17-7-5-6-8-18(17)28-4/h5-12H,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCMDKWECCWABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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